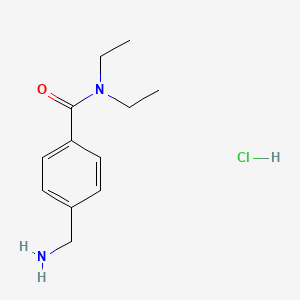
1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as CMPD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CMPD-1 has been found to inhibit the activity of several protein kinases, including the cyclin-dependent kinase 2 (CDK2) and the polo-like kinase 1 (PLK1).
Scientific Research Applications
Urea Derivatives in Drug Design
Urea derivatives are highlighted for their unique hydrogen-bonding capabilities, making them significant in drug-target interactions. They are incorporated into small molecules displaying a wide range of bioactivities, highlighting the versatility of urea in medicinal chemistry. The review by Jagtap et al. (2017) emphasizes the importance of urea in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, confirming urea's relevance in drug design (Jagtap et al., 2017).
Pyrazole Compounds and Their Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazoles, have been identified for their therapeutic potentials, such as antimicrobial, anti-inflammatory, and anticancer activities. The review by Shaaban et al. (2012) delves into the therapeutic applications of pyrazolines, underlining the compound's significance across a variety of pharmacological effects. This review also suggests the potential of pyrazoline derivatives in the development of new therapeutic agents (Shaaban et al., 2012).
Biosensors and Analytical Applications
The comprehensive review on urea biosensors by Botewad et al. (2021) showcases the advancements in detecting and quantifying urea concentrations, indicating the critical role of urea in various fields, including medical diagnostics and environmental monitoring. This highlights the broader applicability of urea derivatives in biosensor technology (Botewad et al., 2021).
Environmental and Health Impacts
The review on ureaform as a slow-release fertilizer by Alexander and Helm (1990) provides insight into the environmental application of urea derivatives, focusing on their controlled nitrogen release properties for agricultural use. This underlines the significance of urea derivatives in enhancing agricultural productivity while mitigating environmental impacts (Alexander & Helm, 1990).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-14-11-18(16-3-2-8-21-13-16)24-25(14)10-9-22-19(26)23-12-15-4-6-17(20)7-5-15/h2-8,11,13H,9-10,12H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSFCJFUAYPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)
![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)



